molecular formula C16H19N5O3 B4515588 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4515588
M. Wt: 329.35 g/mol
InChI Key: PGZOKRREBTWYEN-UHFFFAOYSA-N
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Description

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, a morpholine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by morpholine.

    Attachment of the Pyridine Moiety: The pyridine moiety is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the morpholine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Pharmaceutical Research: The compound is explored for its pharmacokinetic and pharmacodynamic properties to assess its suitability as a drug candidate.

Mechanism of Action

The mechanism of action of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core and morpholine ring are crucial for binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide
  • 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities and selectivity towards certain targets.

Properties

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-15(18-11-13-2-1-5-17-10-13)12-21-16(23)4-3-14(19-21)20-6-8-24-9-7-20/h1-5,10H,6-9,11-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZOKRREBTWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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